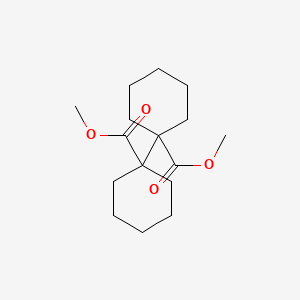

Dimethyl 1,1'-bicyclohexanedicarboxylate

Description

Properties

CAS No. |

4368-59-6 |

|---|---|

Molecular Formula |

C16H26O4 |

Molecular Weight |

282.37 g/mol |

IUPAC Name |

methyl 1-(1-methoxycarbonylcyclohexyl)cyclohexane-1-carboxylate |

InChI |

InChI=1S/C16H26O4/c1-19-13(17)15(9-5-3-6-10-15)16(14(18)20-2)11-7-4-8-12-16/h3-12H2,1-2H3 |

InChI Key |

DEUBRYMWLMOEKO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CCCCC1)C2(CCCCC2)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and molecular differences between dimethyl 1,1'-bicyclohexanedicarboxylate and related cyclohexanedicarboxylate esters:

Key Insights:

Ester Group Impact :

- Methyl and ethyl esters (e.g., dimethyl vs. diethyl 1,1-cyclohexanedicarboxylates) differ in hydrophobicity and volatility. Ethyl esters exhibit lower polarity and slower degradation rates compared to methyl esters .

- Bulky esters like 2-ethylhexyl (e.g., CAS 84-71-9) enhance thermal stability and reduce volatility, making them suitable as plasticizers .

1,2-substituted derivatives (e.g., bis(2-ethylhexyl) 1,2-cyclohexanedicarboxylate) may adopt distinct conformational geometries, influencing their compatibility with polymer matrices .

Functional Group Reactivity :

- Allyl esters (e.g., diallyl 1,4-cyclohexanedicarboxylate) offer unsaturated bonds for crosslinking, a feature absent in saturated methyl or ethyl esters .

Limitations and Knowledge Gaps

- Comparative studies on reactivity or performance in industrial applications are absent in the provided evidence.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Dimethyl 1,1'-bicyclohexanedicarboxylate, and how can reaction purity be validated?

- Methodology : Start with esterification of bicyclohexanedicarboxylic acid using methanol under acid catalysis (e.g., H₂SO₄). Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (typically 60–80°C) to minimize side products like transesterification derivatives.

- Purity Validation : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210–230 nm. Cross-validate with ¹H/¹³C NMR to confirm absence of unreacted starting materials or isomers .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Spectroscopy :

- ¹H NMR : Look for ester methyl signals (δ 3.6–3.8 ppm) and bicyclohexane protons (δ 1.2–2.5 ppm).

- IR : Confirm ester C=O stretches (~1740 cm⁻¹) and absence of carboxylic acid O-H (~2500–3500 cm⁻¹).

- Chromatography : Use gas chromatography-mass spectrometry (GC-MS) with a non-polar column (e.g., DB-5) to assess volatility and fragmentation patterns .

Q. How can researchers ensure compound stability during storage and experimental use?

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Conduct accelerated stability studies (40°C/75% relative humidity) to predict degradation kinetics.

- In-Use Stability : Monitor pH in aqueous solutions (neutral pH preferred) and avoid prolonged exposure to light using amber glassware .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for synthesizing derivatives of this compound?

- Strategy : Employ density functional theory (DFT) to model transition states for ester hydrolysis or functionalization. Use software like Gaussian or ORCA to calculate activation energies and identify kinetically favored products.

- Validation : Compare computational predictions with experimental outcomes (e.g., HPLC yield) to refine models. Integrate cheminformatics tools (e.g., Reaxys) to screen feasible synthetic routes .

Q. What experimental designs resolve contradictions in thermodynamic data (e.g., ΔH, solubility) reported across studies?

- Factorial Design : Use a 2³ factorial matrix to test variables (temperature, solvent polarity, catalyst loading). Analyze main effects and interactions via ANOVA to identify dominant factors .

- Data Reconciliation : Cross-validate calorimetry (DSC) and solubility data with computational COSMO-RS simulations. Address outliers by standardizing measurement protocols (e.g., particle size in solubility studies) .

Q. What strategies optimize catalytic systems for selective functionalization of the bicyclohexane core?

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, Ru complexes) under varying pressures (H₂ or CO) to target hydrogenation or carbonylation.

- Kinetic Analysis : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation. Compare turnover frequencies (TOF) to identify selectivity drivers .

Q. How can researchers address discrepancies in bioactivity data for derivatives in pharmacological studies?

- Meta-Analysis : Aggregate data from multiple assays (e.g., IC₅₀ values) and apply QSAR models to correlate structural features (e.g., ester group position) with activity.

- Experimental Controls : Include standardized reference compounds (e.g., cisplatin for cytotoxicity) to calibrate assay conditions and minimize inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.